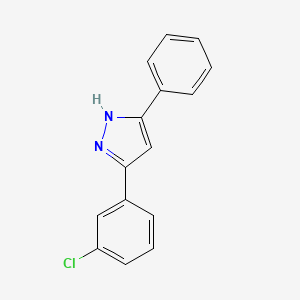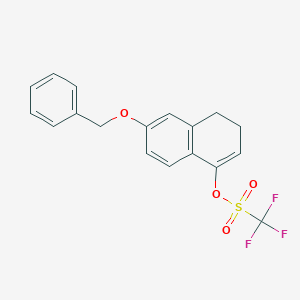
6-(Benzyloxy)-3,4-dihydronaphthalen-1-yl trifluoromethanesulfonate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
6-(Benzyloxy)-3,4-dihydronaphthalen-1-yl trifluoromethanesulfonate is an organic compound that features a benzyloxy group attached to a dihydronaphthalene ring, with a trifluoromethanesulfonate group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 6-(Benzyloxy)-3,4-dihydronaphthalen-1-yl trifluoromethanesulfonate typically involves the reaction of 6-(benzyloxy)-3,4-dihydronaphthalen-1-ol with trifluoromethanesulfonic anhydride. The reaction is usually carried out in an inert atmosphere, such as nitrogen or argon, to prevent moisture from interfering with the reaction. Common solvents used include dichloromethane or tetrahydrofuran, and the reaction is often catalyzed by a base such as pyridine or triethylamine .
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions to ensure high yield and purity, as well as implementing safety measures to handle the reactive trifluoromethanesulfonic anhydride.
Análisis De Reacciones Químicas
Types of Reactions
6-(Benzyloxy)-3,4-dihydronaphthalen-1-yl trifluoromethanesulfonate can undergo various types of chemical reactions, including:
Nucleophilic substitution: The trifluoromethanesulfonate group can be displaced by nucleophiles such as amines, alcohols, or thiols.
Oxidation and reduction: The benzyloxy group can be oxidized to a benzaldehyde or reduced to a benzyl alcohol.
Hydrolysis: The trifluoromethanesulfonate group can be hydrolyzed to form the corresponding alcohol.
Common Reagents and Conditions
Nucleophilic substitution: Reagents such as sodium azide, potassium thiolate, or primary amines in polar aprotic solvents like dimethylformamide or acetonitrile.
Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Reagents such as lithium aluminum hydride or sodium borohydride in anhydrous solvents.
Major Products Formed
Nucleophilic substitution: Products include azides, thiols, or amines substituted at the trifluoromethanesulfonate position.
Oxidation: Products include benzaldehyde derivatives.
Reduction: Products include benzyl alcohol derivatives.
Aplicaciones Científicas De Investigación
6-(Benzyloxy)-3,4-dihydronaphthalen-1-yl trifluoromethanesulfonate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: Employed in the study of enzyme mechanisms and as a probe for investigating biological pathways.
Mecanismo De Acción
The mechanism of action of 6-(Benzyloxy)-3,4-dihydronaphthalen-1-yl trifluoromethanesulfonate involves its reactivity as an electrophile due to the presence of the trifluoromethanesulfonate group. This group can be readily displaced by nucleophiles, facilitating the formation of new carbon-nucleophile bonds. The benzyloxy group can also participate in various chemical transformations, contributing to the compound’s versatility in synthesis .
Comparación Con Compuestos Similares
Similar Compounds
6-(Benzyloxy)-3,4-dihydronaphthalen-1-yl chloride: Similar structure but with a chloride group instead of trifluoromethanesulfonate.
6-(Benzyloxy)-3,4-dihydronaphthalen-1-yl bromide: Similar structure but with a bromide group instead of trifluoromethanesulfonate.
6-(Benzyloxy)-3,4-dihydronaphthalen-1-yl iodide: Similar structure but with an iodide group instead of trifluoromethanesulfonate.
Uniqueness
The trifluoromethanesulfonate group in 6-(Benzyloxy)-3,4-dihydronaphthalen-1-yl trifluoromethanesulfonate makes it a more reactive electrophile compared to its halide counterparts. This increased reactivity can be advantageous in certain synthetic applications where a more reactive leaving group is desired .
Propiedades
Fórmula molecular |
C18H15F3O4S |
|---|---|
Peso molecular |
384.4 g/mol |
Nombre IUPAC |
(6-phenylmethoxy-3,4-dihydronaphthalen-1-yl) trifluoromethanesulfonate |
InChI |
InChI=1S/C18H15F3O4S/c19-18(20,21)26(22,23)25-17-8-4-7-14-11-15(9-10-16(14)17)24-12-13-5-2-1-3-6-13/h1-3,5-6,8-11H,4,7,12H2 |
Clave InChI |
VZQMDKDTFOZBKJ-UHFFFAOYSA-N |
SMILES canónico |
C1CC2=C(C=CC(=C2)OCC3=CC=CC=C3)C(=C1)OS(=O)(=O)C(F)(F)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![Methyl 2-amino-6-methoxybenzo[d]thiazole-4-carboxylate](/img/structure/B13913029.png)

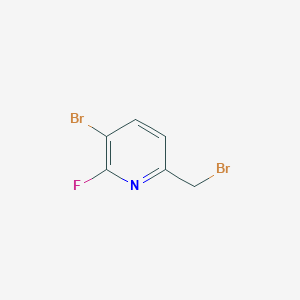
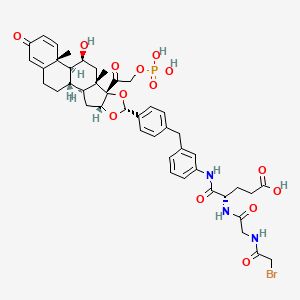
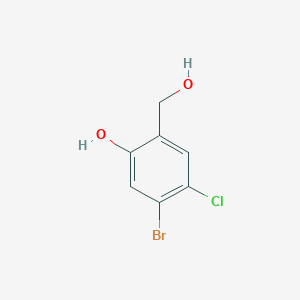

![4-amino-1-[(2R,3R,4S,5R)-3-hydroxy-5-(hydroxymethyl)-4-(2-methoxyethoxy)oxolan-2-yl]-5-methylpyrimidin-2-one](/img/structure/B13913069.png)

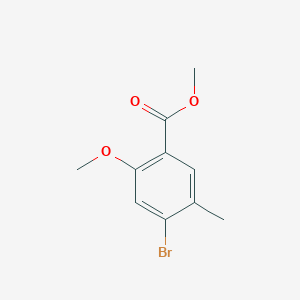
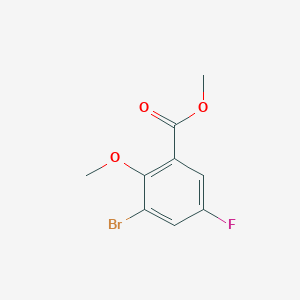
![5-Benzofuran-2-yl-4-methyl-4H-[1,2,4]triazole-3-thiol](/img/structure/B13913097.png)
![Benzyl (7-azaspiro[3.5]nonan-2-yl)carbamate hydrochloride](/img/structure/B13913100.png)
![(1S,5S,6S)-3-azabicyclo[3.2.1]octan-6-ol](/img/structure/B13913109.png)
